N-(3-iodo-4-methylphenyl)methanesulfonamide
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Overview
Description
N-(3-iodo-4-methylphenyl)methanesulfonamide: is an organic compound with the molecular formula C8H10INO2S It is characterized by the presence of an iodine atom and a methyl group attached to a benzene ring, along with a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-iodo-4-methylphenyl)methanesulfonamide typically involves the iodination of a precursor compound followed by the introduction of the methanesulfonamide group. One common method is:
Iodination: The precursor, 4-methylphenylamine, is iodinated using iodine and an oxidizing agent such as sodium iodate in an acidic medium.
Sulfonamidation: The iodinated product is then reacted with methanesulfonyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in N-(3-iodo-4-methylphenyl)methanesulfonamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the sulfonamide group.
Coupling Reactions: The aromatic ring can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like DMF or toluene.
Major Products:
Substitution: Products where the iodine atom is replaced by another group (e.g., azide, cyanide).
Oxidation: Products with oxidized sulfonamide groups.
Coupling: Biaryl compounds or other complex aromatic structures.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: Investigated for potential use in drug development, particularly as a building block for bioactive compounds.
Biological Probes: Used in the development of probes for studying biological systems.
Industry:
Material Science:
Agrochemicals: Investigated for use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-iodo-4-methylphenyl)methanesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- N-(4-methylphenyl)methanesulfonamide
- N-(3,4-dimethylphenyl)methanesulfonamide
- N-(4-chlorophenyl)methanesulfonamide
Uniqueness: N-(3-iodo-4-methylphenyl)methanesulfonamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. The combination of the iodine and methyl groups on the aromatic ring, along with the methanesulfonamide group, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C8H10INO2S |
---|---|
Molecular Weight |
311.14 g/mol |
IUPAC Name |
N-(3-iodo-4-methylphenyl)methanesulfonamide |
InChI |
InChI=1S/C8H10INO2S/c1-6-3-4-7(5-8(6)9)10-13(2,11)12/h3-5,10H,1-2H3 |
InChI Key |
MLFZONXKOSCILD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C)I |
Origin of Product |
United States |
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